3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-(3-methylbutyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16(2)10-15-27-20(28)18-19(24(3)22(27)29)23-21-25(12-7-13-26(18)21)14-11-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNFAGPSCUCHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to a class of tetrahydropyrimidine derivatives characterized by a purine scaffold. The synthesis typically involves multi-step reactions starting from readily available purine precursors. The structure can be represented as follows:
Antiproliferative Activity
Research indicates that derivatives of purines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells with varying degrees of effectiveness.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Isopentyl-1-methyl-9-phenethyl... | COLO201 | TBD |
| 3-Isopentyl-1-methyl-9-phenethyl... | 4T1 | TBD |
Note: Specific IC50 values for the compound are yet to be established.
The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in cell proliferation and survival. Compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), a key enzyme in nucleotide metabolism that promotes angiogenesis in tumors. Inhibition of TP has been correlated with reduced tumor growth and metastasis.
Case Studies and Research Findings
- In Vitro Studies : A study involving various purine derivatives demonstrated that modifications at the nitrogen positions significantly affect their cytotoxicity against cancer cell lines. The introduction of alkyl groups like isopentyl enhances lipophilicity, potentially improving cellular uptake and efficacy.
- Docking Studies : Molecular docking studies suggest that 3-isopentyl-1-methyl-9-phenethyl... binds effectively to the active site of TP, indicating its potential as a therapeutic agent in cancer treatment.
- Comparative Analysis : In comparison to other known purine derivatives, this compound shows promise due to its unique structural features that may confer selectivity towards cancer cells while sparing normal cells.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of 3-isopentyl-1-methyl-9-phenethyl... This includes:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analyses : To optimize the compound's efficacy through systematic modifications.
- Clinical Trials : To evaluate its effectiveness in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
